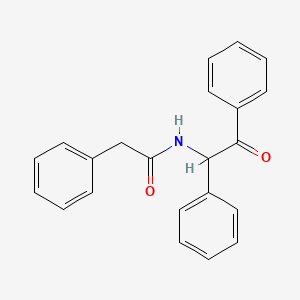![molecular formula C12H20O5 B13998066 3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one CAS No. 67872-66-6](/img/structure/B13998066.png)
3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one is a complex organic compound that features an oxetane ring, an oxirane ring, and a tert-butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one typically involves multi-step organic synthesis techniquesThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one involves its interaction with specific molecular targets and pathways. The oxirane and oxetane rings can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, such as proteins and nucleic acids, to exert their effects .
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-3-oxetanemethanol: This compound features a similar oxetane ring but lacks the oxirane and tert-butoxy groups.
(3-methyloxiran-2-yl)methyl 2-methacrylate: This compound contains an oxirane ring and a methacrylate group, making it structurally similar but functionally different.
Uniqueness
The uniqueness of 3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one lies in its combination of oxetane, oxirane, and tert-butoxy groups.
Propiedades
Número CAS |
67872-66-6 |
|---|---|
Fórmula molecular |
C12H20O5 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
3-methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one |
InChI |
InChI=1S/C12H20O5/c1-10(2,3)16-9(12(5)7-15-12)17-11(4)6-14-8(11)13/h9H,6-7H2,1-5H3 |
Clave InChI |
FMZSUZDFSWOGEV-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1=O)OC(C2(CO2)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


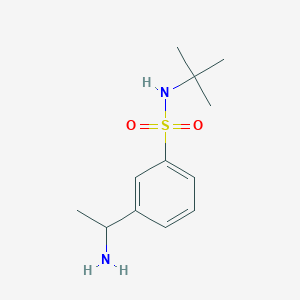
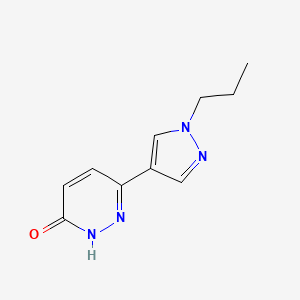

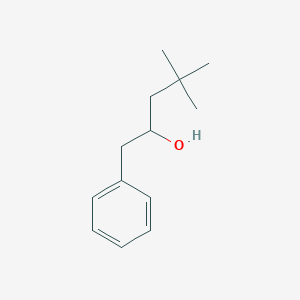


![2,2'-[(1-Phenylethyl)imino]diethanol](/img/structure/B13998008.png)
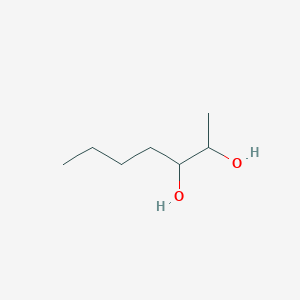
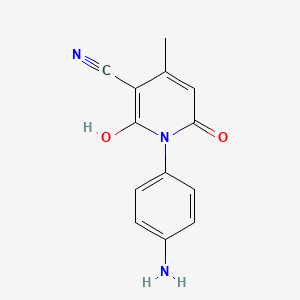
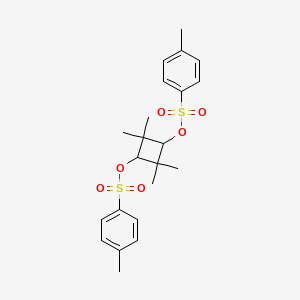
![6'-Fluoro-2-methyl-5'-morpholino-[3,3'-bipyridin]-5-amine](/img/structure/B13998020.png)

![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998034.png)
